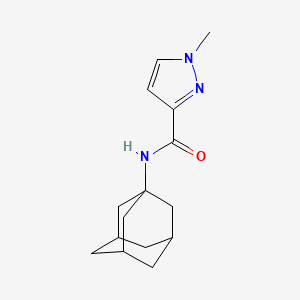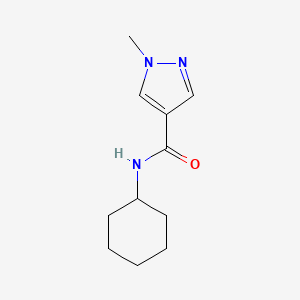![molecular formula C12H15N3O B7459410 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of aniline and has a unique structure that makes it an interesting candidate for various research studies.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is not yet fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments is its unique structure, which makes it an interesting candidate for various research studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline. One of the potential areas of research is in the development of new anticancer drugs based on this compound. It may also be useful in the treatment of other diseases such as inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its unique structure and potential anticancer activity make it an interesting candidate for various research studies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction between 4-methoxyaniline and 1-methyl-4-formylpyrazole in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has shown potential applications in various scientific research studies. One of the primary applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a drug candidate. It has been shown to exhibit anticancer activity and is being investigated as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-9-10(8-14-15)7-13-11-3-5-12(16-2)6-4-11/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWXCQAEMLVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)




